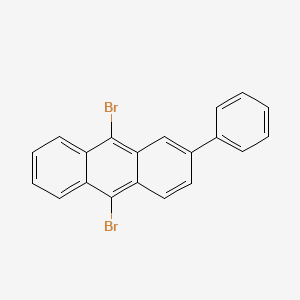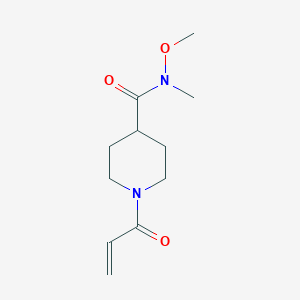
9,10-Dibromo-2-phenylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dibromo-2-phenylanthracene is an organic chemical compound containing anthracene with two bromine atoms substituted on its central ring . It is a yellow-white solid powder that is commonly used as an organic synthesis intermediate .
Synthesis Analysis
The synthesis of this compound involves the use of 9-bromo-10-phenylanthracene and 4-(trifluoromethyl)phenyl boronic acid . The reaction is facilitated by a catalyst, Pd(PPh3)4 .Molecular Structure Analysis
The molecular formula of this compound is C20H12Br2 .Chemical Reactions Analysis
9,10-Dibromoanthracene is electroluminescent, giving off a blue light . The carbon–bromine bonds can be fragmented in two successive steps by voltage pulses from the tip of a scanning tunneling microscope .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It has a molecular weight of 412.12 and is not soluble in water but can dissolve in dimethyl sulfoxide, N,N-dimethylformamide, and other polar solvents .Aplicaciones Científicas De Investigación
Subheading
OLEDs and Photon UpconversionMolecules based on 9,10-dibromo-2-phenylanthracene derivatives, such as anthracene, are critical in OLED technology and photon upconversion processes. The study reveals that specific substitutions on the anthracene molecule maintain inherent optical properties while introducing new physical characteristics. This is pivotal for designing blue-emitting materials. The research also explores the use of these derivatives in triplet–triplet annihilation photon upconversion (TTA-UC) systems, indicating their utility in enhancing photon upconversion quantum yields (Gray et al., 2015).
Applications in Organic Semiconductors
Subheading
Building Blocks for N-type Organic Semiconductorsthis compound and its derivatives are promising candidates for n-type organic semiconductors. The synthesis of these compounds and their subsequent reaction to form octafluoro-9,10-diphenylanthracene showcases their potential. The compound's structural and electrochemical properties, like stabilized LUMO energy levels and extended pi stacking, indicate its efficiency in electron transport in solid-state devices (Tannaci et al., 2007).
Fluorescent pH Sensors and Biological Probes
Subheading
Aggregation-Induced Emission and Sensing ApplicationsDerivatives of this compound, like the 9,10-distyrylanthracene (DSA) derivatives, exhibit aggregation-induced emission (AIE) properties. These properties are harnessed to develop new fluorescent pH sensors and biological probes. These probes are adept at interacting with proteins or DNA, amplifying emission, and providing selective detection. This indicates their significant potential in pH sensing and biomacromolecule detection (Lu et al., 2010).
Mecanismo De Acción
For a comprehensive understanding of the mechanism of action of 9,10-Dibromo-2-phenylanthracene, further research would be necessary. This could involve experimental studies to identify its molecular targets, investigate its interactions with these targets, and understand the biochemical pathways it affects. Additionally, pharmacokinetic studies would be needed to understand its absorption, distribution, metabolism, and excretion (ADME) properties. The compound’s effects at the molecular and cellular levels would need to be studied, and the influence of environmental factors on its action, efficacy, and stability would also need to be considered.
Safety and Hazards
Direcciones Futuras
Molecules based on anthracene are commonly used in applications such as OLEDs and triplet–triplet annihilation upconversion . In future design of blue emitting materials, it is useful to know which part of the molecule can be altered in order to obtain new physical properties without losing the inherent optical properties .
Propiedades
IUPAC Name |
9,10-dibromo-2-phenylanthracene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2/c21-19-15-8-4-5-9-16(15)20(22)18-12-14(10-11-17(18)19)13-6-2-1-3-7-13/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYBLHYEVCYGME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C4=CC=CC=C4C(=C3C=C2)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3,5-Bis(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-[1-[(4-fluorophenyl)methyl]indol-3-yl]sulfanylethanone](/img/structure/B2536170.png)
![1-({[(Methylsulfanyl)(phenylimino)methyl]amino}methyl)-3-(trifluoromethyl)benzene](/img/structure/B2536172.png)


![(3E)-3-[(3,4-dichlorophenyl)methylidene]-3,4-dihydro-2H-1-benzopyran-4-one](/img/structure/B2536175.png)
![N-[[3-(3-Propyl-1,2,4-oxadiazol-5-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2536176.png)
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1,2-oxazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2536177.png)
![N-[[4-cyclohexyl-5-[(4-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536178.png)

![2-[2-(3,4-Dichloroanilino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2536184.png)


![3-Fluoro-4-methoxy-N-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]benzenesulfonamide](/img/structure/B2536191.png)